molecular formula C9H14O2 B1631655 5-Norbornene-2-exo,3-exo-dimethanol CAS No. 699-95-6

5-Norbornene-2-exo,3-exo-dimethanol

Cat. No. B1631655
CAS RN: 699-95-6
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-OJOKCITNSA-N
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Description

5-Norbornene-2-exo,3-exo-dimethanol is an organooxygen compound . It is widely used as a monomer in the synthesis of polynorbornenes by vinyl polymerisation or ring opening methathesis polymerisation (ROMP) . It can also be used for various industrial coatings, such as anti-corrosion, protective, and adhesive coatings .


Synthesis Analysis

The synthesis of 5-Norbornene-2-exo,3-exo-dimethanol involves vinyl polymerisation or ring opening methathesis polymerisation (ROMP) . It is also used as a monomer or an intermediate in the synthesis of photoresist materials .


Molecular Structure Analysis

The molecular formula of 5-Norbornene-2-exo,3-exo-dimethanol is C9H14O2 . The InChI Key is IGHHPVIMEQGKNE-UHFFFAOYNA-N . The SMILES string is OCC1C2CC (C=C2)C1CO .


Chemical Reactions Analysis

5-Norbornene-2-exo,3-exo-dimethanol is a norbornene derivative which is widely used as a monomer in the synthesis of polynorbornenes . It is also used as a monomer or an intermediate in the synthesis of photoresist materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Norbornene-2-exo,3-exo-dimethanol are as follows: It has a density of 1.1±0.1 g/cm3 . The boiling point is 259.8±15.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

1. Catalysis and Synthesis

5-Norbornene-2-exo,3-exo-dimethanol and its derivatives have been studied for their roles in catalysis and synthesis. A study reported the synthesis of a Z-stereoretentive ruthenium carbene olefin metathesis catalyst chelated by a specific ligand. This catalyst was used in the ring-opening cross-metathesis reactions of norbornene derivatives to obtain high Z-products, showcasing the compound's importance in catalytic processes and synthetic chemistry (Zhang et al., 2022).

2. Polymerization and Material Science

The compound has been extensively researched in the field of polymerization and material science. It was used as a cross-linking agent in the synthesis of polymers, influencing the degree of cross-linking and the glass transition temperature of the polymers obtained. This indicates its significance in modifying polymer properties for specific applications (Bozhenkova et al., 2015).

3. Analytical Chemistry

In the realm of analytical chemistry, derivatives of 5-Norbornene-2-exo,3-exo-dimethanol were utilized for the on-line preconcentration of lanthanides from rock digests and their subsequent separation. This application highlights the compound's relevance in developing analytical methodologies for the quantification of rare earth elements in geological samples (Buchmeiser, Seeber, Tessadri, 2000).

4. Ionic Conductivity

The compound has been studied for its contribution to ionic conductivity. Polymers derived from it, with pendant ionic imidazolium moieties, showed significant ionic conductivity, which is crucial for applications in polymer electrolytes and energy storage devices (Vygodskii et al., 2008).

Safety And Hazards

5-Norbornene-2-exo,3-exo-dimethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

5-Norbornene-2-exo,3-exo-dimethanol is widely used in the synthesis of polynorbornenes and photoresist materials . Its use in these areas is expected to continue and possibly expand in the future.

properties

IUPAC Name

[(1S,2S,3R,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8+,9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHPVIMEQGKNE-OJOKCITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Norbornene-2-exo,3-exo-dimethanol

CAS RN

699-95-6
Record name 5-Norbornene-2-exo,3-exo-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GC Huang, JK Lee, MR Kessler - Macromolecular Materials and …, 2011 - Wiley Online Library
High adhesive strengths are essential in self‐healing polymers. In these novel materials, healing is triggered by crack propagation through embedded microcapsules in an epoxy matrix, …
Number of citations: 20 onlinelibrary.wiley.com
S Sutthasupa, F Sanda, K Faungnawakij… - Journal of Polymer …, 2015 - Wiley Online Library
Norbornene macromonomers 2 and 3 bearing 10‐ and 20‐mers of lactide were synthesized by ring‐opening polymerization of lactide using 5‐norbornene‐2, 3‐exo‐exo‐dimethanol as …
Number of citations: 5 onlinelibrary.wiley.com
T Wang, B Wu, W Guo, S Wu, H Zhang, Y Dang… - Dalton …, 2019 - pubs.rsc.org
A ruthenium carbene catalyst containing a 1,2-dicarbadodecaborane(12)-1,2-dithiolate ligand was synthesized, and the structure was determined by single crystal X-ray diffraction. This …
Number of citations: 3 pubs.rsc.org
S Sutthasupa, F Sanda - European Polymer Journal, 2018 - Elsevier
Leucine-derived norbornene monomer (1), oligo(lactic acid)-derived norborne macromonomer (2) and indomethacin-conjugated norbornene (3) were synthesized and polymerized …
Number of citations: 9 www.sciencedirect.com
MG Karavolias, JB Elder, EM Ness… - ACS Macro …, 2019 - ACS Publications
We report the synthesis and melt self-assembly behaviors of densely grafted, core–shell bottlebrush (csBB) polymers derived from covalently linking narrow dispersity, symmetric …
Number of citations: 17 pubs.acs.org
T Wang, Q Xie, W Guo, S Wu, H Zhang, J Wang… - Dalton …, 2019 - pubs.rsc.org
A ruthenium carbene catalyst chelated with a 3,4-dioxocyclobut-1-ene-1,2-dithiolate ligand was synthesized and its molecular structure was determined by single-crystal X-ray diffraction…
Number of citations: 5 pubs.rsc.org
J Qu, T Katsumata, M Satoh, J Wada, T Masuda - Macromolecules, 2007 - ACS Publications
PROXYL-containing propargyl ester HC⋮CCH 2 OCO-3-PROXYL (1), N-propargylamide HC⋮CCH 2 NHCO-3-PROXYL (2), 1-pentyne-4,4-dimethyl ester HC⋮CCH 2 C(CH 3 )(CH 2 …
Number of citations: 70 pubs.acs.org
A Carrillo, RS Kane - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
This article describes the formation and characterization of self‐assembled nanoparticles of controlled sizes based on amphiphilic block copolymers synthesized by ring‐opening …
Number of citations: 34 onlinelibrary.wiley.com
L Zhang, C Song, J Yu, D Yang… - Journal of Polymer …, 2010 - Wiley Online Library
Shell‐functionalized polymeric nanoparticle was prepared through the method of polymerization‐induced self‐assembly of block copolymers [poly(2,3‐bis(2‐bromoisobutyryloxymethyl)…
Number of citations: 36 onlinelibrary.wiley.com
DA N'Guyen, V Montembault, S Piogé… - Journal of Polymer …, 2017 - Wiley Online Library
… -5-enyl)methylhexynoate (2), which contains three-functional orthogonal groups, that is alkyne, norbornenyl, and hydroxyl, was prepared from 5-norbornene-2-exo-3-exo-dimethanol (1) …
Number of citations: 9 onlinelibrary.wiley.com

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